![molecular formula C14H14BrNO2S2 B2383684 1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2185590-19-4](/img/structure/B2383684.png)
1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
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Description
1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, commonly known as BTP, is a chemical compound that has gained significant attention in the field of scientific research. BTP is a pyrrolidine derivative that has shown promising results in various research studies due to its unique chemical properties.
Scientific Research Applications
- Boron-Carrier for Neutron Capture Therapy : Boronic acids and their esters, including this compound, are considered for designing new drugs and drug delivery devices. Neutron capture therapy exploits the ability of boron carriers to selectively accumulate in tumor cells, enhancing the therapeutic effect when exposed to neutron radiation .
- Boronic Acid Derivatives : Researchers explore boronic acid derivatives for their potential as enzyme inhibitors, receptor modulators, and drug candidates. This compound’s unique structure may contribute to its interaction with biological targets .
- Anticancer Agents : Investigating the antiproliferative properties of this compound against cancer cell lines could reveal its potential as an anticancer agent .
- Functional Materials : The presence of both a sulfonyl group and a bromine atom makes this compound interesting for materials science. Researchers might explore its use in organic electronics, sensors, or catalysts .
- Building Block : Chemists can utilize this compound as a building block in the synthesis of more complex molecules. Its reactivity and functional groups allow for diverse transformations .
- Chiral Resolution : Investigating the chiral properties of this compound could lead to its use as a chiral selector in chromatography or enantioselective reactions .
- Hydrolysis Kinetics : Understanding the hydrolysis of phenylboronic pinacol esters, including this compound, is crucial. The rate of hydrolysis depends on substituents in the aromatic ring and pH. At physiological pH, hydrolysis accelerates, impacting stability and pharmacological applications .
Drug Design and Development
Chemical Biology and Medicinal Chemistry
Materials Science
Organic Synthesis
Analytical Chemistry
Environmental Chemistry
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-thiophen-3-ylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S2/c15-13-1-3-14(4-2-13)20(17,18)16-7-5-11(9-16)12-6-8-19-10-12/h1-4,6,8,10-11H,5,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYVIMCHOCIMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine |
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